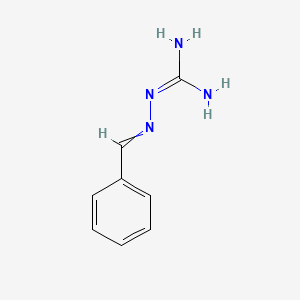

Benzylideneaminoguanidine

Overview

Description

Mechanism of Action

Mode of Action

Benzylideneaminoguanidine (I) is reduced at the dropping mercury electrode in a pH-dependent wave . In acid solutions, reduction occurs with the consumption of 4 electrons per molecule, forming guanidine and benzylamine . This process involves the fission of the N-N bond at first, followed by the reduction of the C-N(2)-double-bond . In alkaline solutions, 2-(phenylmethyl)-hydrazine-carboximidamide (II) is formed by the consumption of 2 electrons per molecule .

Biochemical Analysis

Biochemical Properties

Benzylideneaminoguanidine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as diamine oxidase and inducible nitric oxide synthase . It interacts with various biomolecules, including advanced glycosylation end products, which are associated with the pathogenesis of diabetes and cardiovascular diseases . The nature of these interactions involves the inhibition of enzyme activity, thereby preventing the formation of harmful compounds.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by inhibiting the formation of advanced glycosylation end products, which can lead to reduced arterial stiffness and cardiac hypertrophy . Additionally, it affects cell signaling pathways by inhibiting nitric oxide synthase, which plays a crucial role in inflammatory responses . This compound also impacts gene expression and cellular metabolism by modulating the activity of key enzymes involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It inhibits diamine oxidase by binding to its active site, preventing the degradation of biologically active diamines such as histamine and putrescine . In acidic solutions, this compound undergoes reduction, consuming four electrons per molecule and forming guanidine and benzylamine . This reduction process involves the fission of the N-N bond, followed by the reduction of the C-N double bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its inhibitory effects on enzyme activity over extended periods, although its efficacy may decrease due to gradual degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the formation of advanced glycosylation end products and reduces arterial stiffness . At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as diamine oxidase and nitric oxide synthase . These interactions influence metabolic flux and the levels of various metabolites. For instance, by inhibiting diamine oxidase, this compound prevents the degradation of histamine and putrescine, leading to increased levels of these metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters in different tissues . These interactions determine its localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which affect its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in metabolic processes . This subcellular localization is crucial for understanding the compound’s role in cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylideneaminoguanidine can be synthesized through the reaction of benzaldehyde with aminoguanidine hydrochloride. The reaction typically involves mixing benzaldehyde with aminoguanidine hydrochloride in the presence of a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzylideneaminoguanidine undergoes various chemical reactions, including:

Oxidation: The compound can also undergo oxidation reactions, although specific details on the oxidation products are less documented.

Substitution: this compound can participate in substitution reactions, particularly involving the benzylidene group.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

Reduction: Guanidine and benzylamine.

Oxidation and Substitution: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Benzylideneaminoguanidine has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Aminoguanidine: Shares the guanidine moiety but lacks the benzylidene group.

Benzylamine: Contains the benzyl group but lacks the guanidine moiety.

Hydrazinecarboximidamide: Similar structure but without the benzylidene group.

Uniqueness: Its ability to act as an NR2B-selective NMDA receptor antagonist further highlights its uniqueness and potential therapeutic value .

Biological Activity

Benzylideneaminoguanidine (BAG) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of BAG's biological activity, particularly its antibacterial, antifungal, and potential therapeutic applications in various diseases.

Chemical Structure and Synthesis

BAG is derived from aminoguanidine, characterized by the presence of a benzylidene group. The synthesis of BAG and its derivatives has been extensively documented, with various methods reported to enhance its biological properties. For instance, the introduction of different substituents on the benzyl ring has been shown to modify its activity against microbial strains.

Antibacterial Activity

BAG exhibits notable antibacterial properties against a range of pathogens. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : BAG derivatives have shown MIC values as low as 1 µg/mL against multiple bacterial strains, outperforming traditional antibiotics in some cases .

- Mechanism of Action : The antibacterial mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell lysis. For example, compound 5f (a derivative of BAG) was observed to permeabilize both inner and outer membranes of bacteria, resulting in significant morphological changes visible through transmission electron microscopy (TEM) .

Comparative Table of Antibacterial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1 | Bactericidal |

| This compound | Escherichia coli | 16 | Bacteriostatic |

| Compound 5f | Methicillin-resistant S. aureus | 0.5 | Bactericidal |

Antifungal Activity

In addition to antibacterial effects, BAG and its derivatives have demonstrated antifungal activity. Research indicates that certain aminoguanidine analogs can inhibit the growth of pathogenic fungi.

Notable Results:

- Fungal Inhibition : Compounds derived from BAG were tested against various fungi, showing promising results with MICs comparable to those of established antifungal agents .

- Mechanism : Similar to its antibacterial action, the antifungal effects are attributed to membrane disruption and interference with fungal metabolic pathways.

Therapeutic Applications

Beyond antimicrobial properties, BAG has potential therapeutic applications in conditions related to oxidative stress and protein misfolding.

Case Studies:

- Oxidative Stress : Aminoguanidine is known for its ability to scavenge reactive oxygen species (ROS), providing protective effects against oxidative damage in various cell types .

- Neurodegenerative Diseases : Research has indicated that BAG derivatives may offer protective effects against cytotoxic stress in neurodegenerative conditions by preventing protein aggregation .

Properties

CAS No. |

74187-86-3 |

|---|---|

Molecular Formula |

C8H10N4 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-[(Z)-benzylideneamino]guanidine |

InChI |

InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12)/b11-6- |

InChI Key |

WNPXUCYRKHVMAD-WDZFZDKYSA-N |

SMILES |

C1=CC=C(C=C1)C=NN=C(N)N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\N=C(N)N |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=C(N)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.